4-(2-cyanoethyl)-N-phenylbenzamide
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Overview
Description
4-(2-Cyanoethyl)-N-phenylbenzamide is an organic compound that belongs to the class of benzamides It features a benzamide core with a phenyl group and a cyanoethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-cyanoethyl)-N-phenylbenzamide typically involves the reaction of N-phenylbenzamide with acrylonitrile under basic conditions. The reaction proceeds via a Michael addition mechanism, where the nucleophilic nitrogen of the benzamide attacks the electrophilic carbon of the acrylonitrile, resulting in the formation of the cyanoethyl group.
Industrial Production Methods
Industrial production of this compound can be achieved through a continuous flow process, which allows for better control over reaction conditions and yields. The use of catalysts such as potassium fluoride on alumina can enhance the reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
4-(2-Cyanoethyl)-N-phenylbenzamide can undergo various chemical reactions, including:
Oxidation: The cyanoethyl group can be oxidized to form carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under appropriate conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzamides with various functional groups on the phenyl ring.
Scientific Research Applications
4-(2-Cyanoethyl)-N-phenylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2-cyanoethyl)-N-phenylbenzamide involves its interaction with specific molecular targets and pathways. The cyanoethyl group can act as a nucleophile, participating in various biochemical reactions. The phenylbenzamide core can interact with enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
N-Phenylbenzamide: Lacks the cyanoethyl group, resulting in different reactivity and applications.
4-(2-Cyanoethyl)-N-methylbenzamide: Similar structure but with a methyl group instead of a phenyl group, leading to variations in chemical and biological properties.
4-(2-Cyanoethyl)-N-phenylacetamide:
Uniqueness
4-(2-Cyanoethyl)-N-phenylbenzamide is unique due to the presence of both the cyanoethyl and phenylbenzamide moieties, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
737766-78-8 |
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Molecular Formula |
C16H14N2O |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
4-(2-cyanoethyl)-N-phenylbenzamide |
InChI |
InChI=1S/C16H14N2O/c17-12-4-5-13-8-10-14(11-9-13)16(19)18-15-6-2-1-3-7-15/h1-3,6-11H,4-5H2,(H,18,19) |
InChI Key |
RVEITMYAQKIXPV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)CCC#N |
Origin of Product |
United States |
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